(4-Methoxyphenyl)phosphinic acid
CAS No.: 53534-65-9
Cat. No.: VC19603139
Molecular Formula: C7H8O3P+
Molecular Weight: 171.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53534-65-9 |
---|---|
Molecular Formula | C7H8O3P+ |
Molecular Weight | 171.11 g/mol |
IUPAC Name | hydroxy-(4-methoxyphenyl)-oxophosphanium |
Standard InChI | InChI=1S/C7H7O3P/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3/p+1 |
Standard InChI Key | NECMONYXKASREE-UHFFFAOYSA-O |
Canonical SMILES | COC1=CC=C(C=C1)[P+](=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(4-Methoxyphenyl)phosphinic acid is systematically named hydroxy-(4-methoxyphenyl)-oxophosphanium, reflecting its phosphinic acid () group and 4-methoxybenzene ring. Its IUPAC name and alternative synonyms are detailed below:
Property | Value | Source |
---|---|---|
IUPAC Name | hydroxy-(4-methoxyphenyl)-oxophosphanium | PubChem |
CAS Number | 53534-65-9 | Chemsrc |
Synonyms | 4-methoxy-phenylphosphinic acid; p-methoxyphenylphosphinic acid | Chemsrc , PubChem |
The compound’s SMILES string () and InChI key () further elucidate its connectivity and stereochemical features .
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for (4-methoxyphenyl)phosphinic acid remains unreported, related phosphinate complexes suggest tetrahedral coordination around phosphorus. For example, zinc phosphinate clusters such as (where dmppha = bis(4-methoxyphenyl)phosphinate) exhibit -oxo cores with phosphinate ligands bridging metal centers . Computational studies predict a topological polar surface area of 80.67 Ų and a LogP value of 1.055, indicating moderate hydrophobicity .
Synthesis and Reactivity
Synthetic Routes
The synthesis of (4-methoxyphenyl)phosphinic acid typically involves:
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Nucleophilic substitution: Reaction of 4-methoxybenzene derivatives with phosphorus trichloride (), followed by hydrolysis.
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Organometallic approaches: Alkylzinc precursors reacting with phosphinic acids. For instance, forms via the reaction of with bis(4-methoxyphenyl)phosphinic acid .
Reactivity Profile
(4-Methoxyphenyl)phosphinic acid undergoes:
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Coordination chemistry: Acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Zn, Pd).
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Self-assembly: Participates in supramolecular networks through hydrogen bonding and π-π interactions.
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Hydrolysis: Reacts with water to generate oxo-zinc clusters, as observed in the formation of .
Physicochemical Properties
Physical Properties
Experimental and computed properties are summarized below:
Spectroscopic Signatures
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: Phosphinate ligands in related compounds exhibit resonances near δ 25–35 ppm .
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IR Spectroscopy: Strong stretches appear at 1150–1250 cm⁻¹ .
Applications in Materials Science
Dye-Sensitized Solar Cells (DSSCs)
Bis(4-methoxyphenyl)phosphinic acid (a dimeric analog) enhances DSSC efficiency by 15–20% when used to treat titania films post-dye adsorption. This improvement stems from reduced electron recombination at the TiO₂/electrolyte interface .
Quantum-Sized ZnO Nanocrystals
(4-Methoxyphenyl)phosphinic acid serves as a capping ligand in ZnO nanocrystal synthesis. Using organozinc precursors, monodisperse nanoparticles (2–4.5 nm) with bright luminescence are produced. The phosphinate layer suppresses surface defects, enhancing optoelectronic performance .
Supramolecular and Coordination Polymers
Phosphinate ligands enable the construction of porous metal-organic frameworks (MOFs). For example, zinc phosphinate clusters self-assemble into noncovalent networks with potential gas storage applications .
Recent Advances and Future Directions
Mechanistic Insights into Nanoparticle Synthesis
In situ studies reveal that phosphinate ligands are sequestered into stable Zn₁₁ clusters during ZnO nanocrystal growth. This finding challenges classical nucleation theories, emphasizing thermodynamic control in nanoparticle self-assembly .
Photocatalytic Applications
Preliminary studies suggest that phosphinate-coated ZnO nanoparticles exhibit enhanced photocatalytic activity under UV light, enabling organic pollutant degradation. Future work may optimize ligand architectures for visible-light activation .
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